4,6-Dimethylundecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

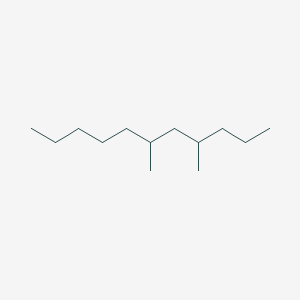

4,6-Dimethylundecane (C₁₃H₂₈; molecular weight: 184.36; CAS 17312-82-2) is a branched alkane with methyl groups at the 4th and 6th positions of an 11-carbon chain. Its IUPAC InChIKey is YXHLCYIRSXOVHP-UHFFFAOYSA-N, and it is identified as a volatile organic compound (VOC) in natural products . This compound has been detected in diverse biological and industrial contexts, including:

- Tea processing: Concentrations increase during decaffeination, suggesting roles in aroma modulation .

- Ophiocordyceps sinensis: Serves as a discriminatory marker in fungal-insect complexes .

- Insect odor profiles: Found in Gryllus bimaculatus, contributing to olfactory signaling .

Its physical properties, such as lower boiling point compared to linear alkanes, are attributed to branching, which reduces molecular packing efficiency.

常见问题

Basic Questions

Q. How can 4,6-dimethylundecane be structurally distinguished from its isomers (e.g., 4,7-dimethylundecane) in analytical workflows?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and fragmentation pattern analysis. For example, this compound elutes at ~19.8 min in nonpolar columns, distinct from 4,7-dimethylundecane (retention time varies based on column type) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, resolves branching differences: methyl groups at C4 and C6 produce distinct chemical shifts compared to C4 and C7 isomers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., APR with organic vapor cartridges) if ventilation is inadequate .

- Storage : Store in airtight containers away from ignition sources (flash point ~120–140°C inferred from similar alkanes) .

- Waste Disposal : Follow EPA guidelines for hydrocarbon waste; incinerate in approved facilities .

Advanced Research Questions

Q. How can computational methods resolve contradictions in physical property data (e.g., boiling point) for this compound?

- Approach :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict boiling points (e.g., B3LYP/6-31G* basis set). Compare results with experimental data for isomers (e.g., 4,7-dimethylundecane: boiling point ~220–230°C) to estimate deviations .

- QSPR Models : Apply quantitative structure-property relationship models using descriptors like molar refractivity and topological surface area to infer properties lacking experimental validation .

Q. What experimental designs are optimal for studying this compound’s interactions with lipid membranes?

- Protocols :

- Membrane Fluidity Assays : Incorporate this compound into liposomes (e.g., DPPC/cholesterol) and measure fluorescence anisotropy using diphenylhexatriene (DPH) probes. Compare results with control alkanes (e.g., n-undecane) to assess branching effects .

- Permeability Studies : Use dual-chamber systems to quantify passive diffusion across synthetic lipid bilayers under varying pH/temperature conditions .

Q. How can researchers address conflicting chromatographic identifications of this compound in complex biological matrices (e.g., plant exudates)?

- Strategies :

- High-Resolution MS : Employ HRMS (Orbitrap or Q-TOF) to distinguish this compound (exact mass 184.2190) from co-eluting isomers (e.g., 4,8-dimethylundecane: exact mass 184.2190 but distinct fragmentation) .

- Isotope Labeling : Synthesize deuterated this compound as an internal standard for spiking experiments to confirm peak assignments .

Q. Methodological Challenges and Solutions

Q. Why are synthetic routes for this compound underreported, and what strategies can fill this gap?

- Insight : Limited literature exists due to isomerization challenges during synthesis.

- Proposed Route : Use a Corey-Fuchs reaction with 4-methylundec-6-ene and methyl Grignard reagents under palladium catalysis to selectively add methyl groups at C4 and C6 .

- Purification : Separate isomers via fractional distillation or preparative GC .

Q. How can researchers mitigate risks of misinterpreting bioactivity data due to isomer contamination?

- Quality Control :

Q. Critical Research Gaps

- Toxicokinetics : No chronic toxicity data exist; prioritize OECD 453-compliant rodent studies to assess long-term exposure risks .

- Environmental Fate : Investigate biodegradation pathways using soil microcosms and LC-MS to track metabolite formation .

相似化合物的比较

Comparison with Structural Analogs

Structural Isomers of Dimethylundecane

Below is a comparative analysis of 4,6-dimethylundecane with its positional isomers and related branched alkanes:

Functional and Analytical Differences

Volatility and Retention Indices :

- This compound lacks fragrance or flavor use recommendations due to undefined safety profiles, unlike limonene or β-ionone .

- Occurrence in Natural Products: Ophiocordyceps: this compound is a PLS-DA marker for fungal-insect complexes, whereas 2,6-dimethylundecane is more abundant in pure fungal samples . Essential Oils: this compound occurs in Cullenia exarillata bark oil at 0.13% concentration, less prevalent than terpenoids like α-cubebene .

Analytical Techniques

属性

CAS 编号 |

17312-82-2 |

|---|---|

分子式 |

C13H28 |

分子量 |

184.36 g/mol |

IUPAC 名称 |

4,6-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-8-10-13(4)11-12(3)9-6-2/h12-13H,5-11H2,1-4H3 |

InChI 键 |

YXHLCYIRSXOVHP-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)CC(C)CCC |

规范 SMILES |

CCCCCC(C)CC(C)CCC |

同义词 |

4,6-Dimethylundecane |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。